3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol
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Overview
Description
3-(5,5,6-Trimethylbicyclo[221]heptan-2-yl)benzene-1,2-diol is an organic compound characterized by a bicyclic structure with three methyl groups and a benzene ring substituted with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and ethynylbicyclo[2.2.1]heptan-2-ol.
Functionalization of the bicyclic core: The resulting bicyclic compound can undergo further reactions, such as nitrile oxide cycloaddition, to introduce additional functional groups.
Attachment of the benzene ring: The benzene ring with hydroxyl groups can be introduced through a Friedel-Crafts alkylation reaction, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a bicyclic structure but without the benzene ring.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another related compound with a ketone functional group instead of hydroxyl groups.
Uniqueness
3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol is unique due to its combination of a bicyclic structure with a benzene ring substituted with hydroxyl groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
569681-20-5 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H22O2/c1-9-12-7-10(16(9,2)3)8-13(12)11-5-4-6-14(17)15(11)18/h4-6,9-10,12-13,17-18H,7-8H2,1-3H3 |
InChI Key |
LSTRQZFHUNIAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2C3=C(C(=CC=C3)O)O |
Origin of Product |
United States |
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